4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride
Description
4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride is a piperidine derivative featuring a cyclobutanecarboxylate ester moiety linked to a methyl-substituted piperidine ring, protonated as a hydrochloride salt. Piperidine derivatives are widely explored for their ability to interact with biological targets, such as G-quadruplex DNA (as seen in related compounds) , enzyme inhibitors, or receptor modulators . The cyclobutane ring introduces conformational strain, which may influence binding affinity and metabolic stability compared to larger aliphatic rings like cyclopentane .
Properties
IUPAC Name |
piperidin-4-ylmethyl cyclobutanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(10-2-1-3-10)14-8-9-4-6-12-7-5-9;/h9-10,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMUJHYXVCLFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Methods
Esterification can be achieved through several methods:
- Direct Esterification : This involves the reaction of the carboxylic acid with the alcohol in the presence of an acid catalyst.
- Transesterification : If the carboxylic acid is already in ester form, it can be converted to the desired ester by reacting it with the alcohol.
- Use of Activated Carboxylic Acid Derivatives : Such as acid chlorides or anhydrides, which react more readily with alcohols.
Synthesis of Cyclobutanecarboxylic Acid Derivatives
Cyclobutanecarboxylic acid can be used directly or converted into more reactive derivatives like acid chlorides or anhydrides for esterification.
Preparation Methods
Given the general principles, here are potential methods for synthesizing 4-piperidinylmethyl cyclobutanecarboxylate hydrochloride:
Method 1: Direct Esterification
- Reactants : Cyclobutanecarboxylic acid, 4-piperidinylmethanol, acid catalyst (e.g., sulfuric acid).
- Conditions : Heat, possibly under vacuum to remove water.
- Product : 4-Piperidinylmethyl cyclobutanecarboxylate.
Method 2: Using Acid Chloride
- Reactants : Cyclobutanecarboxylic acid chloride, 4-piperidinylmethanol, base (e.g., triethylamine).
- Conditions : Inert solvent (e.g., dichloromethane), room temperature.
- Product : 4-Piperidinylmethyl cyclobutanecarboxylate.
Method 3: Transesterification
- Reactants : Cyclobutanecarboxylic acid methyl ester, 4-piperidinylmethanol, catalyst (e.g., sodium methoxide).
- Conditions : Inert solvent (e.g., toluene), reflux.
- Product : 4-Piperidinylmethyl cyclobutanecarboxylate.
Conversion to Hydrochloride Salt
After synthesizing the ester, it can be converted to its hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent.
Procedure
- Reactants : 4-Piperidinylmethyl cyclobutanecarboxylate, hydrochloric acid.
- Conditions : Ethanol or ether as solvent, cooling to precipitate the salt.
- Product : this compound.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the piperidinylmethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanecarboxylic acid derivatives.
Reduction: Formation of cyclobutanemethanol derivatives.
Substitution: Formation of various substituted cyclobutanecarboxylates.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Pharmaceutical Intermediate : Used in the synthesis of compounds targeting the central nervous system (CNS). Its structure allows it to mimic neurotransmitters, potentially leading to therapeutic effects in pain management and neurological disorders.
- Anticancer Properties : Preliminary studies indicate its ability to induce apoptosis in cancer cells, particularly leukemia. It has been shown to inhibit specific oncogenes involved in cell proliferation.
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Organic Synthesis
- Building Block for Complex Molecules : Serves as an essential intermediate for synthesizing more complex organic compounds. Its unique structure allows for various chemical modifications, enhancing its utility in research.
-
Biological Studies
- Enzyme Inhibition and Receptor Binding : Investigated for its interactions with various biological targets, including receptors and enzymes. It may modulate pathways associated with cell proliferation and apoptosis, making it a candidate for further pharmacological studies.
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Industrial Applications
- Material Development : Utilized in creating new materials and chemical processes due to its unique properties and reactivity.
Case Studies
-
Leukemia Treatment Study
- A study demonstrated that administration of 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride resulted in significant reductions in cell viability in leukemia cell lines. The mechanism was linked to the induction of apoptosis through the inhibition of menin, a protein implicated in cancer progression.
-
Opioid Receptor Interaction
- Research indicates that variations in the piperidine substituents influence receptor affinity and selectivity, providing insights into designing effective analgesics with reduced side effects.
Mechanism of Action
The mechanism of action of 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the central nervous system. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is the combination of a piperidinylmethyl group and a cyclobutanecarboxylate ester. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Cyclobutane vs.
- Ester vs. Amine Substituents: Unlike methylamino-substituted analogs (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate HCl), the target’s ester group may reduce basicity, affecting solubility and membrane permeability .
- Aromatic vs. Aliphatic Substituents : Compounds like 4-(4-methoxybenzyl)piperidine HCl exhibit aromatic interactions (π-π stacking), whereas the target’s aliphatic cyclobutane may favor hydrophobic interactions .
Insights :
Biological Activity
4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring and a cyclobutane carboxylate moiety, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 215.7 g/mol. The compound is typically synthesized through the reaction of piperidine with cyclobutanecarboxylic acid under controlled conditions, followed by the formation of the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Research indicates that it may modulate pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
Key Mechanisms:
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in cell cycle regulation, potentially leading to reduced proliferation of cancerous cells .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For example, it has been shown to induce apoptosis in leukemia cells by targeting menin, a protein implicated in cancer progression .
Case Study: Leukemia Treatment
A notable study demonstrated that administering this compound resulted in significant reductions in cell viability in leukemia cell lines. The mechanism was linked to the induction of apoptosis and inhibition of specific oncogenes involved in cell proliferation .
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Piperidinylmethyl benzoate hydrochloride | Moderate anticancer activity | Receptor modulation |
| 4-Piperidinylmethyl cyclohexanecarboxylate | Antimicrobial properties | Enzyme inhibition |
| 4-Piperidinylmethyl cyclobutanecarboxylate | Potent anticancer effects | Apoptosis induction |
Research Findings
- In Vitro Studies : Various in vitro assays have confirmed the cytotoxic effects of this compound against multiple cancer cell lines, demonstrating IC50 values in the low micromolar range.
- Animal Models : In vivo studies have shown promising results in rodent models, where administration led to decreased tumor growth rates without significant toxicity .
Q & A
Basic: What are the standard synthetic routes for 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride?
The compound is synthesized via multi-step protocols involving cyclobutane ring formation and piperidine functionalization. Key steps include:
- Amination and esterification : Starting materials like 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid are treated with sodium hydride and methyl iodide in N,N-dimethylformamide (DMF) under nitrogen to introduce the methylamino group. Subsequent acid hydrolysis removes the tert-butoxycarbonyl (Boc) protecting group .
- Purification : Crude products are purified using silica gel column chromatography (hexane/ethyl acetate) or reverse-phase C18 chromatography (acetonitrile/water) .
- Salt formation : The hydrochloride salt is obtained by treating the free base with HCl in ethyl acetate .
Basic: How is the compound characterized post-synthesis?
Structural validation relies on spectroscopic and chromatographic methods:
- LCMS : Used to confirm molecular weight (e.g., m/z 411 [M+H]⁺) and purity .
- HPLC : Retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) ensure batch consistency .
- ¹H-NMR : Peaks such as δ 9.97 (broad singlet for NH₂⁺) and δ 3.86 (methyl ester) confirm functional groups .
Advanced: How can reaction conditions be optimized for intermediates like methyl 1-(methylamino)cyclobutanecarboxylate?
Optimization strategies include:
- Temperature control : Reactions are conducted at 0°C to suppress side reactions during nitrite or zinc additions .
- Solvent selection : Acetic acid/water mixtures enhance solubility of intermediates, while DMF facilitates nucleophilic substitutions .
- Stoichiometry adjustments : Excess reagents (e.g., 2.5 eq. methyl iodide) ensure complete conversion .
- Workup protocols : Sequential washes with aqueous solutions (e.g., NaHCO₃, brine) remove unreacted reagents .
Advanced: How can structural discrepancies in HPLC/LCMS data between batches be resolved?
Discrepancies may arise from:
- Column variability : Ensure consistent use of C18 or aminosilica columns for reproducibility .
- Mobile phase gradients : Adjust acetonitrile/water ratios to resolve co-eluting impurities .
- Ion suppression : Verify LCMS parameters (e.g., ionization mode) to avoid false negatives .
Cross-validation with ¹H-NMR (e.g., integration ratios for methyl groups) can confirm structural integrity .
Advanced: What computational methods predict the compound’s biological activity?
- Virtual screening : Molecular docking studies (e.g., using G-quadruplex DNA models) identify potential binding sites for piperidinylmethyl derivatives .
- Thermodynamic profiling : Measure ΔTₘ (melting temperature shift) to assess stabilization of G-quadruplex structures .
- QSAR modeling : Correlate substituent effects (e.g., cyclobutane ring strain) with activity using descriptors like logP and polar surface area .
Advanced: How to address low yields in multi-step syntheses involving this compound?
Common pitfalls and solutions:
- Intermediate instability : Protect reactive intermediates (e.g., hydrazones) with inert atmospheres (N₂) and low-temperature storage .
- Side reactions : Monitor reaction progress via TLC or inline LCMS to terminate reactions at optimal conversion .
- Scaling challenges : Use flow chemistry for exothermic steps (e.g., nitrosation) to improve heat dissipation .
Advanced: What are the implications of its use as a precursor in Alzheimer’s drug intermediates?
The compound’s rigid cyclobutane-piperidine scaffold mimics acetylcholine esterase inhibitors (e.g., donepezil derivatives). Key considerations include:
- Stereochemical control : Chiral centers in cyclobutane rings influence binding affinity to enzyme active sites .
- Bioisosteric replacements : Substitute the methyl ester with carboxamide groups to enhance blood-brain barrier permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
